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molecular formula C9H8N2 B8486512 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl-

3-Pyridinecarbonitrile, 2-ethenyl-6-methyl-

Cat. No. B8486512
M. Wt: 144.17 g/mol
InChI Key: DTFSPWFVQXQZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312209B2

Procedure details

Compound 386A was prepared from 2-chloro-6-methyl-nicotinonitrile by a route analogous to that used for the preparation of compound 384A. HPLC retention time=1.81 min. (Condition A), M+=145.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH:11](C1C=CC(C#N)=CN=1)=[CH2:12]>>[CH3:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([CH:11]=[CH2:12])[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C(C#N)C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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